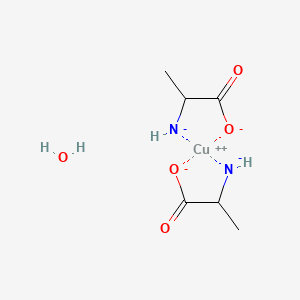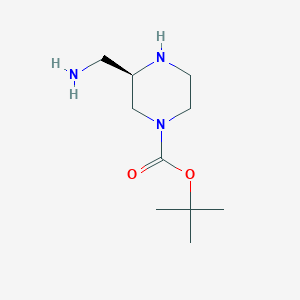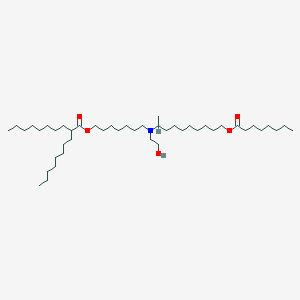
Bis(DL-alaninato-N,O)-Copper, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(DL-alaninato-N,O)-Copper, monohydrate is a coordination compound where copper is complexed with DL-alanine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(DL-alaninato-N,O)-Copper, monohydrate typically involves the reaction of copper salts with DL-alanine in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper coordination of the ligands to the copper ion. The resulting complex is then crystallized to obtain the monohydrate form.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Bis(DL-alaninato-N,O)-Copper, monohydrate can undergo various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). Substitution reactions may involve other amino acids or ligands in aqueous or organic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while substitution reactions may yield new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in enzyme mimetics and as a model compound for metalloproteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or magnetic properties.
Wirkmechanismus
The mechanism by which Bis(DL-alaninato-N,O)-Copper, monohydrate exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, coordinate with biological molecules, and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(glycinato)copper(II): Similar coordination compound with glycine ligands.
Bis(serinato)copper(II): Coordination compound with serine ligands.
Bis(aspartato)copper(II): Coordination compound with aspartic acid ligands.
Eigenschaften
Molekularformel |
C6H12CuN2O5-2 |
|---|---|
Molekulargewicht |
255.72 g/mol |
IUPAC-Name |
copper;2-azanidylpropanoate;hydrate |
InChI |
InChI=1S/2C3H6NO2.Cu.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q2*-1;+2;/p-2 |
InChI-Schlüssel |
QIBOMLNJELXGHO-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C(=O)[O-])[NH-].CC(C(=O)[O-])[NH-].O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)




![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)


![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)
